Technical Guide: Physical Properties of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
Technical Guide: Physical Properties of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol
This guide details the physical properties, synthesis, and characterization of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol (CAS 40320-62-5), a specialized heterocyclic intermediate used in medicinal chemistry for the development of CNS-active agents and structural analogs of biologically active azetidines.
Executive Summary
1-(Diphenylmethyl)-3-phenyl-3-azetidinol (also known as 1-Benzhydryl-3-phenylazetidin-3-ol ) is a tertiary alcohol derivative of the azetidine ring system. Unlike its secondary alcohol counterpart (1-benzhydryl-3-azetidinol), this compound features a quaternary carbon at the 3-position, introducing significant steric bulk and altering the conformational dynamics of the four-membered ring. It is primarily synthesized via Grignard addition to the corresponding azetidinone and serves as a critical scaffold for expanding the structure-activity relationships (SAR) of azetidine-based pharmaceuticals.
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 1-(Diphenylmethyl)-3-phenylazetidin-3-ol |
| Common Synonyms | 1-Benzhydryl-3-phenyl-3-azetidinol; 1-Benzhydryl-3-phenyl-3-hydroxyazetidine |
| CAS Registry Number | 40320-62-5 |
| Molecular Formula | C |
| Molecular Weight | 315.41 g/mol |
| SMILES | OC1(c2ccccc2)CN(C(c3ccccc3)c4ccccc4)C1 |
| InChI Key | Computed from structure (e.g., specific stereochemistry if applicable) |
Structural Analysis
The compound consists of a strained azetidine ring N-substituted with a bulky benzhydryl (diphenylmethyl) group. The 3-position is fully substituted with a phenyl ring and a hydroxyl group .
-
Steric Strain: The quaternary center at C3 increases ring strain compared to the parent azetidine.
-
Lipophilicity: The presence of three phenyl rings renders the molecule highly lipophilic (High LogP).
-
Basicity: The nitrogen atom is less accessible due to the benzhydryl group but remains basic (
hybridized).
Physical Properties Matrix
The following data aggregates experimental values from synthesis literature and chemical vendor specifications.
| Property | Value / Description | Condition / Note |
| Physical State | Solid (Crystalline) | At standard temperature/pressure |
| Appearance | White to light yellow powder | Dependent on purity/recrystallization solvent |
| Melting Point | 115 – 118 °C | Recrystallized from Cyclohexane/EtOAc [1] |
| Solubility | Soluble: Dichloromethane, Ethyl Acetate, DMFSparingly Soluble: Acetonitrile (precipitates over time)Insoluble: Water | High lipophilicity limits aqueous solubility |
| pKa (Predicted) | ~9.0 (Amine), ~16.5 (Alcohol) | Estimated based on azetidine class |
| LogP (Predicted) | 4.5 – 5.2 | High lipophilicity due to tri-aryl scaffold |
Synthesis & Purification Workflow
The primary route to 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is the nucleophilic addition of phenylmagnesium bromide to the ketone precursor. This method ensures the formation of the quaternary center.
Reaction Pathway
The synthesis proceeds via the Grignard reaction, requiring strictly anhydrous conditions to prevent quenching of the organometallic reagent.
Figure 1: Synthetic pathway via Grignard addition to the azetidinone core.
Detailed Protocol [1]
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). -
Reagents: Dissolve 1-benzhydryl-3-azetidinone (1.0 equiv) in anhydrous THF.
-
Addition: Cool solution to 0°C. Dropwise add Phenylmagnesium bromide (1.2 – 1.5 equiv, in Et2O or THF) over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO
, Hexane:EtOAc). -
Workup: Quench carefully with saturated aqueous Ammonium Chloride (
). Extract with Ethyl Acetate ( ). -
Purification:
-
Dry organic layer over
and concentrate. -
Recrystallization: Dissolve crude solid in hot Cyclohexane/Ethyl Acetate mixtures. Cool slowly to induce crystallization.
-
Alternative: Flash Chromatography (Silica gel, Gradient Cyclohexane
EtOAc).
-
Spectral Characterization (Fingerprinting)[4]
Identification of the product relies on distinguishing the quaternary C3 alcohol from the starting ketone and secondary alcohol byproducts.
Nuclear Magnetic Resonance (NMR)[1]
-
H NMR (400 MHz, CDCl
):-
7.10 – 7.50 (m, 15H): Overlapping aromatic protons (3
Phenyl rings). -
4.45 (s, 1H): Benzhydryl methine proton (
). -
3.60 – 3.90 (m, 4H): Azetidine ring protons (
). Often appear as multiplets or AB systems due to the fixed conformation. -
2.50 (br s, 1H): Hydroxyl proton (
), exchangeable with .
-
7.10 – 7.50 (m, 15H): Overlapping aromatic protons (3
-
C NMR (100 MHz, CDCl
):-
Quaternary Carbon: Distinct peak at
~75-80 ppm (C3-OH). -
Benzhydryl Carbon:
~78 ppm. -
Azetidine CH
: ~65-68 ppm. -
Carbonyl Absence: Disappearance of the ketone signal (
>200 ppm) confirms reduction/addition.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI+.
-
Parent Ion:
m/z. -
Fragmentation: Loss of the benzhydryl group is common, showing a fragment at m/z 167 (
).
Stability & Handling
-
Storage: Store at Room Temperature (RT) or
C. Keep in a tightly sealed container to prevent moisture absorption, although the compound is relatively non-hygroscopic compared to its salts. -
Light Sensitivity: Generally stable, but long-term storage should be in amber vials.
-
Safety:
References
-
Beilstein J. Org. Chem. (2018).[3] Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (Experimental data for compound 3l ).
-
PubChem Compound Summary . 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate (Derivative data and related CAS entries).
-
ChemicalBook . 1-Benzhydryl-3-phenylazetidin-3-ol Properties and Suppliers.
